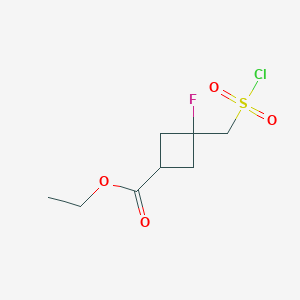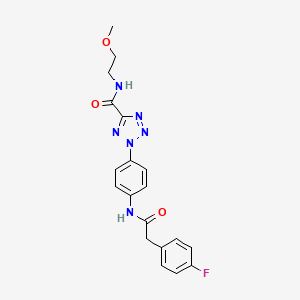![molecular formula C20H24N2O3S B2961346 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide CAS No. 921522-71-6](/img/structure/B2961346.png)
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of benzo[b][1,4]oxazepine, which is a seven-membered heterocyclic compound containing oxygen and nitrogen . The presence of the isobutyl and dimethyl groups, along with the thiophene-2-carboxamide moiety, suggests that this compound could have interesting chemical properties.
Molecular Structure Analysis
The molecular structure would be determined by the arrangement of these groups around the benzo[b][1,4]oxazepine ring. Techniques such as X-ray crystallography or NMR spectroscopy would be used to determine the exact structure .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has been synthesized and evaluated for its potential as an antimicrobial agent. Derivatives of thiophene, which is part of this compound’s structure, have shown significant inhibitory effects against various microorganisms, including bacteria like Bacillus subtilis and Escherichia coli, as well as fungi such as Candida albicans and Aspergillus niger . The presence of the thiophene moiety is crucial for this activity, suggesting that this compound could be a valuable addition to the arsenal of antimicrobial agents.
Antioxidant Properties
Thiophene derivatives, including those similar to our compound of interest, have demonstrated excellent antioxidant activities. These properties are measured by their ability to scavenge free radicals, which is a critical factor in preventing oxidative stress-related diseases . The compound’s efficacy in this application could be compared with standard antioxidants like ascorbic acid, providing a new avenue for therapeutic antioxidant development.
Anticancer Potential
The compound’s derivatives have been tested against human lung cancer cell lines (A-549), showing effective cytotoxic activity . This suggests that the compound could be a candidate for further research in cancer therapy, particularly in designing drugs that target specific cancer cells without affecting healthy cells.
Anticorrosion Efficiency
In industrial applications, the derivatives of this compound have shown promising results as anticorrosion agents . Their efficiency in protecting materials from corrosion could be beneficial in extending the lifespan of metal structures and components, which is vital in various industries, including construction and automotive.
Pharmacokinetics and Pharmacodynamics
The compound’s structure indicates potential for favorable pharmacokinetic and pharmacodynamic properties. This means it could be absorbed, distributed, metabolized, and excreted efficiently, with a potent and effective action against target pathogens or biological processes .
Drug Discovery and Design
Given the compound’s versatile biological activities, it can serve as a scaffold for the design of new drugs. Its structure allows for modifications that could enhance its activity or specificity, making it a valuable starting point for medicinal chemists in the drug discovery process .
Eigenschaften
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-13(2)11-22-15-10-14(21-18(23)17-6-5-9-26-17)7-8-16(15)25-12-20(3,4)19(22)24/h5-10,13H,11-12H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXBMTBLDPKNTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC=CS3)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

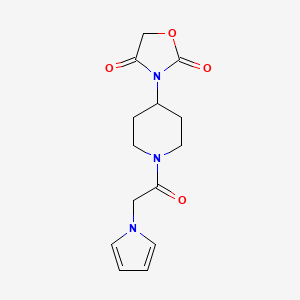
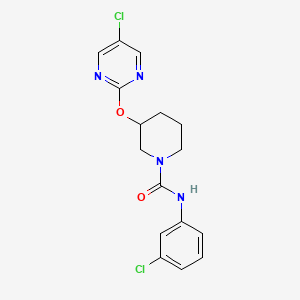
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2961269.png)
![5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2961270.png)
![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide](/img/structure/B2961271.png)
![4-(4-methoxyphenyl)-1-methyl-6-(tetrahydro-2-furanylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2961272.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2961273.png)
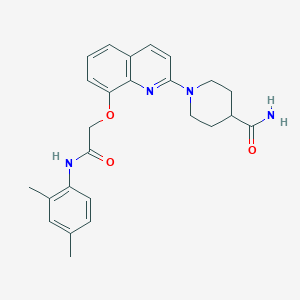
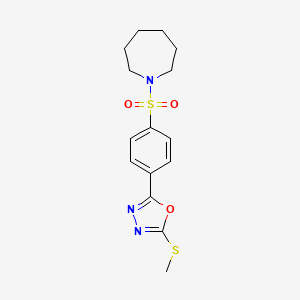
![(6-Oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yloxy)-acetic acid ethyl ester](/img/structure/B2961276.png)
![1'-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2961281.png)
![3-Cyclopropyl-1-{1-[2-(2-oxo-1,3-oxazolidin-3-yl)acetyl]piperidin-4-yl}imidazolidine-2,4-dione](/img/structure/B2961282.png)
